Cas no 1823959-60-9 (2-Fluoro-4-bromo-6-chlorobenzyl bromide)

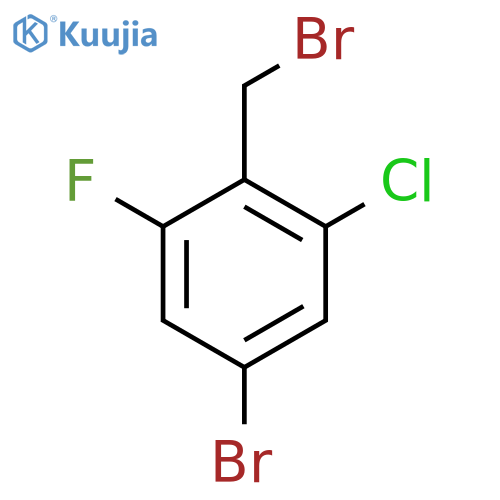

1823959-60-9 structure

商品名:2-Fluoro-4-bromo-6-chlorobenzyl bromide

CAS番号:1823959-60-9

MF:C7H4Br2ClF

メガワット:302.366063117981

MDL:MFCD25460199

CID:2950316

2-Fluoro-4-bromo-6-chlorobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2-氟-4-溴-6-氯溴苄

- 2-Fluoro-4-bromo-6-chlorobenzyl bromide

- 5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene

- Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro-

-

- MDL: MFCD25460199

- インチ: 1S/C7H4Br2ClF/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

- InChIKey: VJBLHJKMOGDSCI-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CC(=CC=1Cl)Br)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 0

2-Fluoro-4-bromo-6-chlorobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0024IB-5g |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 5g |

$2060.00 | 2025-02-13 | |

| Aaron | AR0024IB-50mg |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 50mg |

$248.00 | 2025-04-03 | |

| 1PlusChem | 1P00249Z-100mg |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 100mg |

$266.00 | 2024-06-18 | |

| Aaron | AR0024IB-2.5g |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 2.5g |

$1213.00 | 2025-02-13 | |

| A2B Chem LLC | AA98055-1g |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 1g |

$554.00 | 2024-04-20 | |

| 1PlusChem | 1P00249Z-1g |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 1g |

$672.00 | 2024-06-18 | |

| Alichem | A019090336-1g |

5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene |

1823959-60-9 | 95% | 1g |

$556.38 | 2023-09-02 | |

| A2B Chem LLC | AA98055-100mg |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 100mg |

$215.00 | 2024-04-20 | |

| A2B Chem LLC | AA98055-50mg |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 50mg |

$157.00 | 2024-04-20 | |

| Aaron | AR0024IB-1g |

Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |

1823959-60-9 | 95% | 1g |

$703.00 | 2025-02-13 |

2-Fluoro-4-bromo-6-chlorobenzyl bromide 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1823959-60-9 (2-Fluoro-4-bromo-6-chlorobenzyl bromide) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量